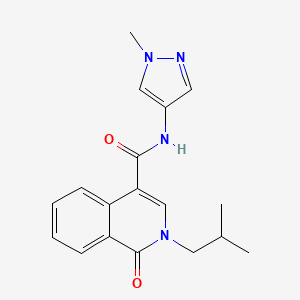![molecular formula C15H16BrN5O2S B11027538 4-bromo-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11027538.png)
4-bromo-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a complex organic compound featuring a bromine atom, a pyridine ring, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide typically involves multiple steps:
Formation of the Pyridine Derivative: The initial step involves the preparation of a pyridine derivative, often through the bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Triazine Ring Formation: The next step is the formation of the triazine ring. This can be achieved by reacting the pyridine derivative with appropriate amines and aldehydes under acidic or basic conditions to form the triazine core.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This is typically done by reacting the triazine derivative with benzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides. Reduction reactions can also occur, especially at the triazine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Coupling Reactions: The presence of the sulfonamide group allows for coupling reactions with various electrophiles, facilitating the formation of more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Reduced forms of the triazine ring, such as dihydro or tetrahydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 4-bromo-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or bacterial infections.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-bromo-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
- 4-bromo-1-(pyridin-3-ylmethyl)-1H-pyrazole
- 4-(Bromomethyl)pyridine
Uniqueness
Compared to similar compounds, 4-bromo-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide stands out due to its unique combination of a bromine atom, a pyridine ring, and a triazine ring. This combination provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H16BrN5O2S |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
4-bromo-N-[3-(pyridin-3-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H16BrN5O2S/c16-13-3-5-14(6-4-13)24(22,23)20-15-18-10-21(11-19-15)9-12-2-1-7-17-8-12/h1-8H,9-11H2,(H2,18,19,20) |
InChI Key |
XAUNAJMRGQAHPY-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=NCN1CC2=CN=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(acetylamino)-1H-indol-1-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11027458.png)
![12-(4-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11027459.png)
![(5Z)-5-(8-ethyl-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11027462.png)
![N-{2-[(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-2-oxoethyl}pyrazine-2-carboxamide](/img/structure/B11027467.png)
![N-(3-chloro-4-fluorophenyl)-2-(6-oxo-1,3-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl)acetamide](/img/structure/B11027468.png)
![methyl N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate](/img/structure/B11027475.png)
![N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]-4-(1H-pyrazol-1-yl)butanamide](/img/structure/B11027483.png)
![7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11027503.png)
![5-methoxy-8,8-dimethyl-4-propyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione](/img/structure/B11027504.png)
![methyl 2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B11027512.png)
![3-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]quinazolin-4(3H)-one](/img/structure/B11027524.png)


![1,5-dioxo-4-(propan-2-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11027552.png)
